molecular formula C15H20N2O B12758501 5-Meo-malt CAS No. 1373918-64-9

5-Meo-malt

Cat. No.: B12758501
CAS No.: 1373918-64-9
M. Wt: 244.33 g/mol
InChI Key: AJHGTCBMUIJSQL-UHFFFAOYSA-N
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Description

5-MeO-MALT (5-methoxy-N-methyl-N-allyltryptamine) is a synthetic designer tryptamine closely related to other methoxy-substituted tryptamines such as 5-MeO-DALT and 5-MeO-DMT . It is characterized by a methoxy group at the 5-position of the indole ring and an N-methyl-N-allyl substitution on the ethylamine side chain . This compound is provided as a high-purity (≥99%) solid for forensic and analytical chemistry research, particularly in the comparative study of substituted tryptamines and their structure-activity relationships (SAR) . From a pharmacological perspective, this compound is identified as a potent serotonin receptor agonist . Studies indicate it has high affinity for the 5-HT1A receptor and acts as a potent agonist at the 5-HT2A receptor, a primary site of action for classical psychedelics . In rodent studies, administration of this compound produced the head-twitch response, a behavioral marker of 5-HT2A receptor activation in vivo . Its profile contributes to the broader investigation of how structural modifications—such as the allyl group on the terminal amine—affect a compound's binding affinity, functional activity, and thermoregulatory properties . This compound is intended solely for research applications in controlled laboratory settings. Its primary research applications include use as an analytical reference standard in forensic toxicology, chemical synthesis research, and pharmacological studies aimed at understanding the mechanisms of serotonergic psychedelics . The toxicological and safety profile of this compound in humans has not been established . This product is strictly for Research Use Only and is not intended for human or veterinary consumption . Researchers should review all applicable local and international regulations prior to purchase, as the compound is controlled in several jurisdictions, including Germany, the UK, Hungary, and Sweden .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1373918-64-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine

InChI

InChI=1S/C15H20N2O/c1-4-8-17(2)9-7-12-11-16-15-6-5-13(18-3)10-14(12)15/h4-6,10-11,16H,1,7-9H2,2-3H3

InChI Key

AJHGTCBMUIJSQL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=C1C=C(C=C2)OC)CC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Development of 5 Meo Malt Analogues

Overview of Tryptamine (B22526) Synthesis Strategies Relevant to 5-MeO-MALT

The synthesis of tryptamines typically involves constructing the indole (B1671886) ring and introducing the aminoethyl side chain at the C3 position. uniurb.itacs.org Several strategic approaches are employed, with alkylation and the Fischer indole synthesis being particularly relevant to the synthesis of this compound and its analogues.

Alkylation Reactions in the Synthesis of N-Substituted Tryptamines

Alkylation is a fundamental transformation utilized to append alkyl groups to the nitrogen atom of the tryptamine core. For N-substituted tryptamines like this compound, this involves introducing methyl and allyl functionalities onto the amino group. cdnsciencepub.com A common route entails the alkylation of 5-methoxytryptamine (B125070) with suitable methylating and allylating agents.

Typical conditions for such N-alkylation reactions involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the amine, thereby increasing its nucleophilicity. These reactions are often conducted in anhydrous organic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent undesirable side reactions.

Alternative methods for N-alkylation of tryptamines have been explored, including reductive alkylation using N-protected aminoethyl acetals and indole precursors in a one-pot process. acs.orgresearchgate.net Catalytic methods, such as those employing iridium catalysts, can also facilitate the N-alkylation of tryptamines using alcohols as alkylating agents via a "borrowing hydrogen" mechanism, offering a clean synthetic route. nih.gov Selective N-methylation of substituted tryptamines can be achieved through the reduction of intermediate carbamates. cdnsciencepub.comcdnsciencepub.com

Fischer Indole Synthesis Applications for 5-Methoxyindole (B15748) Precursors

The Fischer indole synthesis is a well-established method for constructing the indole ring system through the acid-catalyzed cyclization of phenylhydrazones. researchgate.netsciencemadness.org This reaction is particularly valuable for synthesizing substituted indoles, including the 5-methoxyindole core present in this compound. nih.gov

In the context of tryptamine synthesis, the Fischer indole synthesis can be used to generate the substituted indole nucleus from a appropriately substituted phenylhydrazine (B124118) and a carbonyl compound containing the necessary two-carbon unit for the tryptamine side chain. acs.org For example, the reaction between p-methoxyphenylhydrazine and a suitable carbonyl precursor can furnish a 5-methoxyindole derivative. acs.org

While the classical Fischer indole synthesis forms the indole ring, additional steps are typically required to introduce and functionalize the aminoethyl side chain at the C3 position. acs.org However, modified Fischer indole protocols, such as the Grandberg synthesis, allow for the more direct synthesis of tryptamines. researchgate.netsciencemadness.org The 5-methoxyindole precursor itself can be synthesized through various routes, including the conversion of 5-methoxy-2-oxindole. chemicalbook.comchemicalbook.com

Advanced Synthetic Routes for this compound and Its Derivatives

Advanced synthetic efforts for this compound and related compounds focus on optimizing existing routes and developing new methodologies to enhance efficiency, yield, and purity, as well as preparing specific solid forms.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. This involves fine-tuning parameters such as temperature, reaction time, solvent choice, and the stoichiometry and addition rate of reagents and catalysts.

For the alkylation step in this compound synthesis, the selection of a suitable base and solvent is critical for promoting the desired N-alkylation while minimizing competing reactions. Conducting the reaction under an inert atmosphere in solvents like DMF or THF with bases such as sodium hydride or potassium carbonate are examples of optimized conditions.

Optimization in Fischer indole synthesis can involve exploring different acidic catalysts and reaction temperatures to favor the desired cyclization and minimize side product formation. researchgate.netsciencemadness.org Studies on the synthesis of related 5-methoxytryptamines have demonstrated the importance of temperature optimization in achieving high conversion and yield. researchgate.net

The development of one-pot synthetic sequences and the use of catalytic methods contribute to enhanced efficiency and purity by reducing the need for intermediate purifications. acs.orgresearchgate.netnih.gov

Development of Crystalline Forms for Research Applications

Obtaining compounds in crystalline form is beneficial for research purposes, providing materials with defined physical properties, improved stability, and suitability for characterization techniques like X-ray diffraction. nih.goviucr.orgiucr.org

For tryptamine derivatives, including analogues of this compound, the preparation of crystalline salts, such as hydrochlorides or fumarates, is a common strategy. cdnsciencepub.comwipo.intgoogle.com Crystallization can be achieved by slow evaporation of solutions of the freebase or salt in appropriate solvents. nih.goviucr.orgiucr.org X-ray crystallography on single crystals provides precise information about the molecular and supramolecular structure in the solid state, including details of hydrogen bonding and crystal packing. nih.goviucr.orgiucr.org

Crystalline forms of related 5-methoxytryptamines, such as 5-MeO-DALT hydrofumarate, have been characterized by techniques like X-ray Powder Diffraction (XRPD), which provides a fingerprint of the crystalline phase. wipo.intgoogle.com The development of crystalline forms with high purity is essential for reliable scientific investigations. acs.orgacs.orgnih.gov

Characterization of Synthetic Intermediates in this compound Pathways

Thorough characterization of synthetic intermediates is vital to confirm their identity and purity at each stage of the synthesis, ensuring the successful formation of the final product. A range of analytical techniques is employed for this purpose.

Spectroscopic methods are widely used for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the connectivity and environment of atoms within the molecule. shulginresearch.netresearchgate.net Mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and obtain fragmentation patterns that aid in identifying intermediates. shulginresearch.netresearchgate.net

Other characterization techniques may include Infrared (IR) spectroscopy to identify key functional groups and melting point analysis for solid intermediates. google.com Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress, assess purity, and isolate intermediates. acs.orggoogle.com

Detailed analytical data, including NMR and MS data, have been reported for intermediates in the synthesis of related 5-methoxytryptamines, such as glyoxalylamide precursors. shulginresearch.netresearchgate.net Monitoring the formation and potential accumulation of impurities, such as β-hydroxy intermediates, particularly in reduction steps, is crucial and can be done using appropriate analytical methods. acs.org Validation of analytical methods is performed to ensure accurate assessment of intermediate and final product purity. acs.orgacs.org

Advanced Analytical Characterization of 5 Meo Malt in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating 5-MeO-MALT from other compounds in a mixture, allowing for its subsequent quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and separating it from structural analogs. Reverse-phase columns are typically employed, often with UV detection at wavelengths around 280 nm, which is optimal for detecting indole (B1671886) derivatives like this compound.

Research has demonstrated the use of HPLC for the separation of various tryptamines, including this compound and its relatives. japsonline.com For instance, a method utilizing a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron) with a binary pump and UV detection has been reported. policija.si The mobile phase can consist of a gradient system, such as 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water (mobile phase A) and 0.1% formic acid in methanol (B129727) (mobile phase B). policija.si Starting with a low percentage of mobile phase B and increasing it over time allows for effective separation. policija.si

HPLC is also integral in developing scalable synthetic routes for tryptamines, ensuring high purity of the final product with minimal unidentified impurities. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound, particularly for structural confirmation. In GC-MS, the sample is first separated by gas chromatography, and the separated components are then analyzed by mass spectrometry.

Characteristic fragmentation patterns in the mass spectrum provide crucial information for identification. For this compound, typical electron ionization (EI) mass spectra show a molecular ion peak at m/z 244.33 or 260.4 (likely referring to different ionization modes or adducts). Characteristic fragmentation ions include a base peak at m/z 174, corresponding to the indole moiety, and a peak at m/z 58, representing the N-methylprop-2-en-1-amine side chain.

GC-MS methods for tryptamines often utilize columns like HP1-MS (100% dimethylpolysiloxane) with specific temperature programs and carrier gas flow rates. policija.si The technique has been successfully applied in forensic settings for the identification of this compound and other novel psychoactive substances. policija.siresearchgate.net

Table 1: Representative GC-MS Data for this compound and Related Tryptamines

CompoundMolecular FormulaMolecular Weight ( g/mol )Main Fragment Ions (m/z)
This compoundC₁₅H₂₀N₂O244.33 iiab.mewikipedia.org174 (base peak), 58
5-MeO-DALTC₁₇H₂₂N₂O270.376 wikipedia.org174, 159, 131, 130, 103 researchgate.net
5-MeO-DiPTC₁₇H₂₆N₂O--

Note: Fragmentation patterns can vary slightly depending on the specific GC-MS instrument and parameters used.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Comprehensive Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) offers a comprehensive approach for the analysis of this compound, providing high accuracy mass measurements and detailed fragmentation information. This technique is particularly valuable for identifying unknown compounds and confirming the presence of target analytes in complex matrices.

LC-HRMS/MS systems, such as those employing time-of-flight (TOF) mass analyzers with electrospray ionization (ESI) in positive ion mode, are capable of acquiring high-resolution mass spectra. policija.siwho.int This allows for the determination of elemental compositions of ions, aiding in the identification of this compound and its potential metabolites or impurities. who.int Fragmentation experiments (MS/MS) provide further structural details by breaking down parent ions into characteristic product ions. researchgate.net

LC-HRMS/MS has been used in forensic toxicology and research to identify and characterize novel psychoactive substances, including tryptamine (B22526) derivatives. researchgate.netwho.intresearchgate.net The high sensitivity and selectivity of LC-HRMS/MS make it suitable for analyzing samples with low concentrations of the analyte.

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide complementary information to chromatography, enabling the detailed elucidation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, is a definitive method for structural validation of this compound. NMR provides detailed information about the arrangement of atoms within the molecule, including the types of functional groups present and their connectivity.

¹H NMR spectra provide signals corresponding to each unique hydrogen environment in the molecule, with chemical shifts (δ), multiplicities, and coupling constants offering insights into the neighboring atoms. For this compound, the 5-methoxy group on the indole ring is characterized by a singlet around δ 3.8 ppm in the ¹H NMR spectrum.

¹³C NMR spectroscopy provides signals for each unique carbon environment. Analysis of ¹³C NMR data, often coupled with distortionless enhancement by polarization transfer (DEPT) experiments, helps in assigning different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). db-thueringen.de

Both ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY, HMQC, and HMBC, are essential for complete and unequivocal structural assignments, particularly when differentiating between isomers. researchgate.netscielo.br

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups present in this compound by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at characteristic frequencies, producing a unique infrared spectrum that serves as a molecular fingerprint.

FTIR spectroscopy is often used as a rapid screening method for the presumptive identification of psychoactive substances, including tryptamines, in seized materials. drugcheckingbc.cabccsu.canih.gov By comparing the acquired spectrum of a sample to a library of reference spectra, the presence of this compound can be indicated. drugcheckingbc.cabccsu.ca

While FTIR can be used for identification, its detection limit can be around 5-10%, meaning that compounds present at lower concentrations may not be detected. bccsu.cabccsu.ca Despite this limitation, FTIR remains a useful tool for initial analysis and classification of samples in research and forensic laboratories. nih.gov

Mass Spectrometry Techniques (e.g., Q/TOF-MS, Ionization-Time of Flight-Mass Spectrometry)

Mass spectrometry (MS) plays a vital role in the identification and structural elucidation of this compound and related tryptamines. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution methods like Quadrupole-Time of Flight Mass Spectrometry (Q/TOF-MS) and Ionization-Time of Flight-Mass Spectrometry (ToF-MS), provide detailed information about the molecular weight and fragmentation patterns of the compound.

GC-MS is a common technique for structural confirmation of tryptamines. Characteristic fragmentation patterns can help identify specific moieties within the molecule. For instance, the electron ionization (EI) mass spectrum of tryptamine itself shows a base peak at m/z 130, resulting from the cleavage of the Cα–Cβ bond. acs.org Indole-related key ions have been detected in the EI-IT-MS of 5-methoxy-2-methyl derivatives of dialkyltryptamines at m/z 174, 159, 131, 130, and 103. researchgate.net The molecular ion peak for this compound (C₁₅H₂₀N₂O) is expected at m/z 244.33. wikipedia.org While specific Q/TOF-MS data for this compound in research matrices is not extensively detailed in the provided snippets, LC-QTOF-MS has been used to detect phase I and phase II metabolites of related compounds like 5-MeO-DALT, such as O-demethylation and glucuronidation products. who.intresearchgate.net

LC-MS/MS is a precise method capable of determining multiple targets and offers low detection limits, making it suitable for various matrices, including biological fluids. researchgate.net High-resolution mass spectrometry like LC-HRMS in positive electrospray ionization (ESI) mode has been employed to identify tryptamine analogues. who.int Ionization-Time of Flight-Mass Spectrometry (ToF-MS), including Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS), is also utilized for the identification of tryptamine derivatives. who.intofdt.fr LC-TOF-MS has demonstrated the ability to resolve isobaric compounds by accurate mass correlation and narrow retention time intervals. nih.gov

Research findings indicate that mass spectrometry is essential for the unambiguous identification of tryptamines, especially when differentiating structural isomers. GC-MS is often considered a primary choice, sometimes following derivatization, while LC-MS/MS serves as a complementary approach for isomer differentiation. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis of Tryptamine Analogues

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds in the solid state. While specific detailed X-ray crystallographic data solely for this compound is not widely available in the provided information, studies on related tryptamine analogues provide insights into the typical structural characteristics and analyses performed.

The crystalline structure of the hydrofumarate salt of N-allyl-N-methyltryptamine (MALT), a compound structurally similar to this compound, has been reported. iucr.org This analysis revealed a protonated tryptammonium cation and a hydrofumarate anion in the asymmetric unit. iucr.org Hydrogen bonding plays a significant role in the crystal packing of tryptamine derivatives, often forming infinite one-dimensional chains or two-dimensional networks. iucr.orggoogle.comiucr.orgnih.govresearchgate.net For example, in the structure of N-methyl-N-propyltryptamine (MPT), hydrogen bonds connect the indole N atom to the amine N atom, forming a one-dimensional chain. google.com Similarly, in 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT), N—H⋯N hydrogen bonds link molecules into zigzag chains. nih.govresearchgate.netiucr.org

X-ray crystallography provides detailed information on bond lengths, angles, and molecular conformation. Studies on tryptamine analogues show that the indole ring system is typically near planar. iucr.orggoogle.comnih.gov The ethylamine (B1201723) group's orientation relative to the indole plane can vary. iucr.orgnih.gov

The crystalline form of this compound hydrofumarate has been characterized by X-ray powder diffraction (XRPD). google.com This form is reported to have a monoclinic crystal system with space group P2₁/n at approximately 297 K. google.com Unit cell dimensions for crystalline form 1 of this compound hydrofumarate are reported as a = 8.4096(5) Å, b = 11.2623(7) Å, c = 20.0542(11) Å, α = 90°, β = 95.885(2)°, and ɣ = 90°. google.com Characteristic XRPD peaks for this form are observed at 9.0, 16.1, and 19.0 °2θ ± 0.2 °2θ. google.com

Understanding the crystalline forms and solid-state structures of tryptamine analogues through X-ray crystallography is important for their complete analytical characterization and can be relevant in the development of pharmaceutical materials. researchgate.netcaam.tech

Data Tables

While detailed raw spectral data for this compound from Q/TOF-MS or Ionization-Time of Flight-Mass Spectrometry in research matrices were not extensively available in the provided snippets, some mass spectral information and crystallographic data for related compounds and this compound hydrofumarate were found.

Table 1: Selected Mass Spectral Ions of Tryptamine Analogues

Compound Class/DerivativeTechniqueKey Ions (m/z)NotesSource
TryptamineEIMS160 (Molecular Ion), 130 (Base Peak)Cleavage of Cα–Cβ bond acs.org
5-methoxy-2-methyl derivativesEI-IT-MS174, 159, 131, 130, 103Indole-related fragments researchgate.net
5-MeO-DMTLC-MS/MS219.2 → 174.2MRM transition nih.gov
Bufotenine (B1668041)LC-MS/MS205.2 → 160.2MRM transition nih.gov
5-MeO-DALT (Base)EI Mass Spectrum270, 241, 229, 199, 186, 174, 160Various fragments swgdrug.org

Table 2: Crystallographic Data for this compound Hydrofumarate (Crystalline Form 1)

PropertyValueTemperatureSource
Crystal SystemMonoclinic~297 K google.com
Space GroupP2₁/n~297 K google.com
Unit Cell a8.4096(5) Å~297 K google.com
Unit Cell b11.2623(7) Å~297 K google.com
Unit Cell c20.0542(11) Å~297 K google.com
Unit Cell β95.885(2)°~297 K google.com
XRPD Peaks (°2θ)9.0, 16.1, 19.0 (± 0.2 °2θ)Not specified google.com

Detailed Research Findings

Research utilizing mass spectrometry has focused on developing methods for the simultaneous determination of multiple tryptamine analogues in various matrices. Studies have demonstrated the effectiveness of GC-MS and LC-MS/MS in identifying and differentiating structural isomers, which is critical in the analysis of designer drugs. researchgate.net High-resolution techniques like LC-Q/TOF-MS are valuable for identifying metabolites, providing insights into the biotransformation of these compounds. researchgate.netresearchgate.net

X-ray crystallography studies on tryptamine analogues highlight the importance of hydrogen bonding in determining their solid-state structures and crystal packing arrangements. iucr.orggoogle.comiucr.orgnih.govresearchgate.net The precise structural data obtained from crystallography, such as unit cell dimensions and space groups, are essential for characterizing different crystalline forms of these compounds, which can impact their physical properties. google.com The reported crystallographic data for this compound hydrofumarate provides a basis for identifying and characterizing this specific crystalline form. google.com

Pharmacological Research into 5 Meo Malt Receptor Interactions in Vitro and Preclinical Studies

Serotonin (B10506) Receptor Binding Affinities and Functional Potencies

Studies employing radioligand binding assays have provided insights into the affinity of 5-MeO-MALT for various serotonin (5-HT) receptor subtypes. These in vitro studies are crucial for understanding the initial interaction of the compound with its potential targets in the brain.

5-HT1A Receptor Ligand Properties

This compound has demonstrated high affinity for the 5-HT1A receptor. Research indicates that 5-MeO-tryptamines, including those structurally related to this compound, exhibit selectivity for the 5-HT1A receptor over the 5-HT2A receptor in radioligand binding studies. nih.govresearchgate.net Computational docking analyses further support a favorable interaction within the 5-HT1A receptor binding pocket. researchgate.net While 5-HT1A receptor activation is implicated in the effects of tryptamine (B22526) hallucinogens, its role is complex and can sometimes attenuate responses mediated by other receptors, such as 5-HT2A. nih.govresearchgate.net

5-HT2A Receptor Ligand Properties

This compound is also recognized as a potent agonist of the serotonin 5-HT2A receptor. wikipedia.org Studies comparing this compound with other tryptamines have shown it to possess higher affinity for the 5-HT2A receptor compared to 5-MeO-DMT and DMT, although its affinity is lower than that of serotonin itself. aklagare.se In functional studies, this compound has been shown to reach a significant percentage of the maximal effect of serotonin at the 5-HT2A receptor. aklagare.se Activation of the 5-HT2A receptor is widely considered a key mediator of the psychedelic-like effects observed with many tryptamine compounds, and this compound produces the head-twitch response in rodents, a behavior associated with 5-HT2A activation. wikipedia.org

Here is a summary of approximate receptor affinities from available research:

Receptor SubtypeAffinity (Ki)NotesSource
5-HT1ANanomolarHigh affinity, selectivity over 5-HT2A nih.govresearchgate.netaklagare.se
5-HT2ANanomolarHigh affinity, potent agonist wikipedia.orgaklagare.se
5-HT2CNanomolarAffinity reported aklagare.se

Note: Specific Ki values for this compound at 5-HT1A and 5-HT2A receptors can vary between studies depending on methodologies.

Investigation of Other Serotonin Receptor Subtypes (e.g., 5-HT2C)

Beyond 5-HT1A and 5-HT2A, research indicates that this compound also interacts with other serotonin receptor subtypes, including 5-HT2C. aklagare.se While detailed binding affinities and functional data for this compound at 5-HT2C may be less extensively reported compared to 5-HT1A and 5-HT2A, its affinity at 5-HT2C has been noted in comparative studies. aklagare.se Some closely related compounds like 5-MeO-DMT are strong agonists at both 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov

Interaction Mechanisms with Serotonin Transporters (SERT)

Investigations into the pharmacological profile of 5-MeO-tryptamines have also included their potential interactions with the serotonin transporter (SERT). Research suggests that these compounds can interact with SERT, and the molecular structure, particularly modifications to the amino group, can influence their affinity for the transporter. nih.govresearchgate.net While some tryptamines demonstrate significant serotonin uptake inhibition or even releasing properties, the extent and nature of this compound's interaction with SERT are areas of ongoing study. nih.gov

Neurobiological Activity in Preclinical Models

Preclinical studies, primarily in rodents, are utilized to explore the neurobiological activities of compounds like this compound and their potential effects on brain function.

Assessment of Neurogenesis in Animal Models

Research into the neurobiological effects of psychoactive tryptamines has included the assessment of neurogenesis, the process of generating new neurons. Studies on structurally related compounds, such as 5-MeO-DMT, have indicated that a single dose can stimulate neurogenesis in animal models. frontiersin.orgnih.govresearchgate.netnih.gov Specifically, 5-MeO-DMT has been shown to increase the proliferation of neural progenitor cells and enhance the maturation of newborn neurons in the dentate gyrus of mice. frontiersin.orgnih.govnih.gov While these findings are from a closely related compound, they suggest a potential area of investigation for this compound regarding its effects on neuroplasticity and neurogenesis in preclinical settings.

Here is a summary of observed preclinical effects:

Preclinical EffectAnimal ModelNotesSource
Head-twitch response (HTR)RodentsBehavioral proxy for psychedelic-like effects, linked to 5-HT2A activation nih.govresearchgate.netwikipedia.org
Increased locomotor activityRodentsObserved in some studies who.int

Note: The head-twitch response is a commonly used behavioral assay in rodents to predict the potential hallucinogenic effects of compounds acting on the 5-HT2A receptor. wisc.edu

Analysis of Receptor-Mediated Behavioral Endpoints (e.g., Head-Twitch Response in Rodents)

The head-twitch response (HTR) in rodents is a behavioral proxy indicative of psychedelic-like effects, primarily mediated by the activation of 5-HT2A receptors. nih.govresearchgate.net this compound has been shown to produce the head-twitch response in rodents. wikipedia.orgwikiwand.com Research on related 5-MeO-tryptamines, such as 5-MeO-DALT, also demonstrates an inverted U-shaped dose-response curve for the head-twitch response in mice, which is linked to 5-HT2A receptor activation and can be suppressed by 5-HT1A agonists. who.int The HTR induced by 5-MeO-DALT in rodents was positively correlated with its 5-HT2A receptor affinity and negatively correlated with its 5-HT1A receptor affinity, highlighting the opposing roles of these receptors in this behavior. wikipedia.org

Evaluation of Locomotor Activity Changes in Rodent Assays

Studies evaluating the effects of 5-MeO-tryptamines on locomotor activity in rodents have shown varied results depending on the specific compound. Research on 5-MeO-DALT, a closely related compound to this compound, has demonstrated dose-dependent increases in locomotor activity in mice, with a peak effect observed at a certain dose, followed by suppressed activity at higher doses. who.intwikipedia.orgnih.gov This pattern of dose-dependent hyperlocomotion followed by hypolocomotion at higher doses contrasts with some other psychedelic tryptamines, which may primarily cause hypolocomotion. wikipedia.org The locomotor stimulating effects of 5-MeO-DALT have been observed to occur within a specific timeframe after administration and can last for several hours. who.int

Microdialysis Investigations of Extracellular Neurotransmitter Levels in Brain Regions

Microdialysis is a technique used to monitor extracellular neurotransmitter levels in specific brain regions. While direct microdialysis studies specifically on this compound were not extensively found in the provided snippets, research on the related compound 5-MeO-DIPT has utilized microdialysis in freely moving rats to examine its effects on the release of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) in brain regions such as the striatum, nucleus accumbens, and frontal cortex. springermedizin.despringermedizin.de These studies on 5-MeO-DIPT have shown that it can increase extracellular levels of DA, 5-HT, and glutamate, with varying potencies across different brain regions and dose ranges. springermedizin.despringermedizin.de For instance, 5-MeO-DIPT significantly increased glutamate release in the striatum at all doses tested, while in the nucleus accumbens and frontal cortex, this effect was primarily observed at higher doses. springermedizin.de These findings suggest that 5-MeO-tryptamines can influence neurotransmitter dynamics in key brain areas.

Gene Expression Profiling of Neuroplasticity Markers

Research into the neuroplasticity-promoting effects of psychedelics, including 5-MeO-tryptamines, has involved examining changes in the expression of genes related to neuroplasticity. Studies on 5-MeO-DMT, another related compound, have investigated its effects on the expression of plasticity-related genes such as BDNF, CREB, ARC, and ZIF268 in brain structures like the basolateral amygdala, ventral hippocampus, and anterior cingulate cortex of rodents. ufrn.brpsypost.orgnih.gov Findings from these studies indicate that 5-MeO-DMT can alter the expression of immediate early genes like Arc and Zif268 in specific brain regions at different time points after administration. psypost.orgnih.gov For example, increased expression of Arc and Zif268 has been observed in the anterior cingulate cortex and basolateral amygdala, while decreases in Arc expression have been noted in the ventral hippocampus. psypost.org These molecular changes suggest that 5-MeO-tryptamines may influence neural activity and synaptic remodeling. psypost.orgnih.gov Furthermore, studies have explored the effects of 5-MeO-DMT on BDNF levels and the activation of sigma-1 receptors, both of which are implicated in neurogenesis and mood regulation. researchgate.netisha.health While some studies on related compounds show influence on BDNF protein levels, others specifically on 5-MeO-DMT in brain organoids did not report changes in BDNF protein levels, although changes in other proteins like mTORC1, CREB, and NF-kB were noted. researchgate.net

In Vitro Metabolism and Biotransformation Pathways of 5 Meo Malt

Identification of Phase I Metabolic Reactions in Human Liver Microsomes (HLMs)

Phase I metabolism typically involves the introduction or exposure of functional groups through reactions such as oxidation, reduction, and hydrolysis. neu.edu.tr For structurally related methoxy-substituted tryptamines studied in human liver microsomes, key Phase I metabolic reactions have been identified. benthamdirect.comresearchgate.netresearchgate.netresearchgate.netscience.gov

O-Demethylation Metabolites

O-demethylation is a significant metabolic pathway observed for methoxy-substituted tryptamines in human liver microsomes. This reaction involves the removal of the methyl group from the methoxy (B1213986) substituent on the indole (B1671886) ring. For 5-MeO-DALT, O-demethylation has been reported as one of the primary metabolic pathways in HLMs. benthamdirect.comresearchgate.netresearchgate.net Similarly, studies on 5-MeO-2-Me-DALT in pooled human liver microsomes also identified O-demethylation as a main metabolic reaction. researchgate.netresearchgate.net

Hydroxylation Metabolites

Hydroxylation, the addition of a hydroxyl group, is another common Phase I metabolic reaction for tryptamine (B22526) derivatives in HLMs. This can occur at various positions on the molecule, including the indole ring or the side chain. Research on 5-MeO-DALT in human liver microsomes has indicated hydroxylation as a significant metabolic pathway. benthamdirect.comresearchgate.net Aromatic and aliphatic hydroxylations have been proposed as main metabolic pathways for related compounds. researchgate.netscience.gov Studies on 5-MeO-2-Me-DALT in pooled human liver microsomes also identified hydroxylation as a main metabolic reaction. researchgate.netresearchgate.net

N-Dealkylation Metabolites

N-dealkylation involves the removal of alkyl groups from the nitrogen atom of the tryptamine side chain. For 5-MeO-MALT, which contains a methyl and an allyl group on the nitrogen, N-demethylation and N-deallylation are potential N-dealkylation reactions. N-dealkylation has been identified as a primary metabolic pathway for 5-MeO-DALT in human liver microsomes, specifically N-deallylation. researchgate.netwho.int Studies on 5-MeO-2-Me-DALT in pooled human liver microsomes also identified N-dealkylation as a main metabolic reaction. researchgate.netresearchgate.net

Oxidation Metabolites

Oxidation reactions, beyond hydroxylation and N-dealkylation, can also occur during the Phase I metabolism of tryptamine derivatives. N-oxidation, the addition of an oxygen atom to the nitrogen atom, has been proposed as a metabolic pathway for related compounds like 5-MeO-DALT. science.gov While specific details on other oxidation metabolites of this compound are limited in the provided results, oxidation in general contributes to the biotransformation of these compounds. benthamdirect.comresearchgate.net

Identification of Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. Glucuronidation is a prominent Phase II pathway. nih.gov

Glucuronidation Conjugates

Glucuronidation is a significant Phase II metabolic pathway observed for tryptamine derivatives after Phase I transformation. researchgate.net This process involves the conjugation of glucuronic acid to the parent compound or its Phase I metabolites, typically at hydroxyl, carboxyl, or amino groups. Glucuronidation has been identified as a metabolic pathway for 5-MeO-DALT in human liver microsomes. benthamdirect.comresearchgate.net Extensive glucuronidation of related compounds after Phase I metabolism has also been reported. researchgate.netresearchgate.netresearchgate.net

Based on the studies of structurally related compounds in human liver microsomes, the following table summarizes the observed metabolic reactions that are likely relevant to the in vitro biotransformation of this compound in HLMs:

Metabolic PathwayType of ReactionObservation in Related Compounds (e.g., 5-MeO-DALT, 5-MeO-2-Me-DALT) in HLMs
Phase I
O-DemethylationOxidationObserved benthamdirect.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
HydroxylationOxidationObserved benthamdirect.comresearchgate.netresearchgate.netresearchgate.netscience.govresearchgate.net
N-DealkylationOxidationObserved researchgate.netresearchgate.netresearchgate.netscience.govresearchgate.netwho.int
Oxidation (other)OxidationObserved (e.g., N-oxidation) benthamdirect.comresearchgate.netscience.gov
Phase II
GlucuronidationConjugationObserved benthamdirect.comresearchgate.netresearchgate.netresearchgate.netscience.govresearchgate.net

Sulfation Conjugates

Sulfation is recognized as a phase II metabolic pathway for various compounds, including some tryptamine derivatives. While specific detailed data on the formation of sulfation conjugates directly from this compound in vitro is not extensively available in the provided search results, studies on closely related compounds offer insights into potential biotransformation routes. For instance, sulfation has been identified as a metabolic pathway for 5-MeO-2-Me-DALT in in vivo rat studies, following initial phase I metabolism. researchgate.net This suggests that similar conjugation mechanisms could potentially be involved in the metabolism of this compound, although experimental confirmation specific to this compound is necessary.

Enzyme Inhibition Studies to Elucidate Metabolic Pathways (e.g., CYP Enzymes)

Enzyme inhibition studies, particularly focusing on cytochrome P450 (CYP) enzymes, are crucial for understanding the primary enzymes involved in the metabolism of a compound. Research on tryptamine-derived novel psychoactive substances, including analogues of this compound, has indicated the involvement of several CYP isoforms in their biotransformation. Initial screenings have suggested that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 can be involved in the hydroxylation, O-demethylation, and N-dealkylation of related compounds like 5-MeO-DALT. researchgate.netresearchgate.net Specifically, CYP2D6 has been shown to catalyze the O-demethylation of 5-MeO-DMT, a structurally similar compound. nih.govscience.gov While these findings highlight the potential roles of these enzymes in the metabolism of methoxylated tryptamines, specific in vitro enzyme inhibition data directly demonstrating the interaction of this compound with individual CYP enzymes were not detailed in the provided search results. Studies on related compounds like DALTs have shown inhibition of CYP2D6 and CYP1A2 activities. researchgate.net Further research is needed to specifically elucidate the extent to which this compound is metabolized by or inhibits these or other enzymatic systems in vitro.

Predictive Modeling of In Vivo Metabolism from In Vitro Data

In vitro metabolism studies are considered valuable tools for predicting the potential metabolic fate of compounds in vivo. researchgate.net By identifying metabolites and the enzymes involved in in vitro systems, such as human liver microsomes or hepatocytes, researchers can gain insights into the likely biotransformation pathways that occur within a living organism. This approach is particularly relevant for novel psychoactive substances like this compound, where in vivo human metabolism data may be limited. Studies on related compounds have utilized in vitro systems to identify metabolites and metabolic pathways, which are then used to anticipate in vivo metabolic behavior. researchgate.netresearchgate.net While the principle of extrapolating in vitro data to predict in vivo metabolism is a standard pharmacological approach, the development of specific predictive models solely for this compound based on its unique in vitro metabolic profile would require dedicated experimental data for this specific compound. Predictive modeling techniques, such as PLS-DA based on mass spectral data, have also been explored for classifying tryptamine structures, which could potentially aid in anticipating metabolic characteristics based on structural similarity. researchgate.net

Computational Chemistry and Molecular Modeling of 5 Meo Malt Interactions

Analysis of Ligand Efficiency and Binding Energy Predictions

Information specifically pertaining to the analysis of ligand efficiency and the prediction of binding energies for 5-MeO-MALT through computational methods was not identified in the reviewed literature. Although this compound is reported to have high binding affinities for certain serotonin (B10506) receptors wikipedia.org, quantitative data on predicted binding energies derived from computational studies were not available in the search results. Computational studies on binding energies were found for analogues like 5-MeO-DMT nanobioletters.comnih.govnih.gov, but these findings are not directly applicable to this compound.

Characterization of Receptor Binding Pockets and Key Interacting Residues

Detailed characterization of the specific receptor binding pockets targeted by this compound and the identification of key amino acid residues involved in these interactions through computational modeling were not found in the conducted searches. While the interaction mechanisms of related tryptamines with serotonin receptors, including details about binding pockets and interacting residues, have been investigated computationally nanobioletters.comresearchgate.netacs.org, such specific data for this compound were not present in the search results.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

No information regarding the development or application of Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound was found in the scientific literature accessed through the searches. QSAR studies aim to correlate structural properties of compounds with their biological activities, but no such models focused on predicting the activity or properties of this compound were identified.

Methodological and Ethical Considerations in 5 Meo Malt Research

Robust Methodological Frameworks for Preclinical Studies

Establishing robust methodological frameworks is crucial for generating reliable and reproducible data in preclinical studies of 5-MeO-MALT. This involves careful consideration of experimental design, data collection, and analytical approaches to accurately characterize the compound's pharmacological profile and potential effects. Good pharmacological practice should be mandatory in all preclinical studies. nih.gov

Systematic Review Frameworks for Cross-Study Comparisons

Systematic review frameworks play a vital role in synthesizing findings from multiple preclinical studies involving psychoactive substances. researchgate.netresearchgate.netnih.govfrontiersin.org Applying meta-analytic tools, such as random-effects models, can help reconcile discrepancies in reported data across different studies, such as variations in receptor binding affinities that may arise from differences in assay variability or receptor expression systems. Normalizing data using reference ligands can also help control for inter-laboratory variability.

Statistical Approaches for Dose-Dependent Effects

Analyzing the dose-dependent effects of this compound in preclinical studies requires appropriate statistical approaches. Nonlinear regression is commonly used to fit dose-response data, often employing sigmoidal curves like the Hill equation, to estimate parameters such as EC50 values. researchgate.netgraphpad.com This analysis helps characterize the potency of the compound. graphpad.com

Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be employed to disentangle correlated variables in preclinical behavioral pharmacology studies, such as the relationship between receptor occupancy and behavioral scores. mdpi.comnih.govplos.org These methods can reveal higher-order relationships among variables that extend beyond simple bivariate analysis. nih.govplos.org

Power analysis is essential to ensure that preclinical studies have sufficient sample sizes to detect statistically significant effects. For instance, ensuring sample sizes are sufficient (e.g., ≥8 per group with standard alpha and beta values) is necessary to detect moderate effect sizes. Statistical optimal design theory can also be used to determine the optimal number and choice of dose levels and the allocation of sample size to each level to maximize the precision of results while minimizing the number of animals used. dkfz.denih.gov

Ethical Compliance in Animal Research Involving Novel Psychoactive Substances (NPS)

Ethical compliance is paramount in preclinical research involving animals, particularly when studying NPS like this compound. auckland.ac.nzauckland.ac.nzuci.edu Researchers must adhere to established guidelines and regulations to ensure the humane treatment of animals and the ethical integrity of their work. auckland.ac.nzauckland.ac.nznzavs.org.nzwashu.edu Any manipulation of a live animal for research, testing, or teaching is prohibited unless approved by an Animal Ethics Committee (AEC). auckland.ac.nz

Adherence to Animal Research Reporting of In Vivo Experiments (ARRIVE) Guidelines

Adherence to the Animal Research Reporting of In Vivo Experiments (ARRIVE) guidelines is a crucial aspect of ethical animal research. core.ac.uk These guidelines aim to improve the reporting of studies using animals, thereby enhancing reproducibility and reducing unnecessary animal use. Researchers studying this compound in animal models should ensure their experimental design and reporting align with ARRIVE principles.

Procedures for Obtaining Controlled Substance Research Approvals

Research involving substances that are classified as controlled substances, which NPS can be or become, requires specific approvals from regulatory bodies. uci.eduwashu.edumcw.eduuaf.edu In the United States, this typically involves obtaining a research registration from the Drug Enforcement Administration (DEA). mcw.eduuaf.edu The application process often requires detailed information about the investigator's qualifications, the research project's purpose, the specific controlled substance to be used, the amount needed, the research location, and security measures. mcw.edu State-level permits may also be necessary. mcw.edu Strict record-keeping of controlled substance use, storage, and disposal is mandatory. uci.eduwashu.eduuaf.edu

Challenges and Best Practices for Research with Unregulated Psychoactive Substances

Researching unregulated psychoactive substances presents unique challenges due to the lack of established data, constantly changing chemical structures, and potential legal ambiguities. europa.eumdpi.comadf.org.auunige.ch The purity and composition of unregulated substances are often unknown, posing risks and making it difficult to predict effects. adf.org.auunige.ch

Best practices for research with such substances include prioritizing rigorous chemical characterization to confirm the identity and purity of the compound being studied. Employing a combination of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation, is recommended.

Given the limited information available, a cautious and incremental approach to preclinical investigation is advisable. Starting with in vitro studies to assess receptor binding and functional activity can provide initial insights before progressing to in vivo animal models. When conducting animal studies, researchers should adhere to the highest ethical standards, including the 3Rs (Replacement, Reduction, Refinement), and consult with animal ethics committees. auckland.ac.nz The lack of validated alternatives for systemic toxicity or teratogenesis testing in animals for NPS remains a challenge. sciencemediacentre.co.nz

Collaboration between investigative groups and the integration of preclinical and clinical scientists can help address the challenges posed by the rapid emergence of NPS and the limited data available. nih.gov

Q & A

Q. What are the recommended analytical techniques for identifying and quantifying 5-MeO-MALT in research samples?

To ensure accurate identification and quantification of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation from structural analogs. Use reverse-phase columns with UV detection (wavelength ~280 nm, optimal for indole derivatives) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For structural confirmation. Characteristic fragmentation patterns include peaks at m/z 174 (base peak, indole moiety) and 58 (N-methylprop-2-en-1-amine side chain) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra provide detailed structural validation, particularly for distinguishing substituents on the indole ring (e.g., 5-methoxy group at δ 3.8 ppm in 1^1H NMR) .

Q. How is this compound synthesized, and what are the key characterization steps?

Synthesis typically involves a multi-step process:

Indole Alkylation : React 5-methoxytryptamine with N-methylpropargyl bromide under basic conditions to form the tertiary amine backbone .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product.

Characterization :

  • Melting Point : 397°C (consistent with crystalline form).
  • Mass Spectrometry : Molecular ion peak at m/z 260.4 (C15_{15}H20_{20}N2_2O) .
  • Elemental Analysis : Confirm C, H, N ratios (±0.3% tolerance).

Advanced Research Questions

Q. How do the 5-HT2A receptor binding affinities of this compound compare to structurally related tryptamines, and what methodological considerations are critical in cross-study comparisons?

Data Comparison :

Compound5-HT2A Receptor Affinity (Ki, nM)Selectivity vs. Other ReceptorsSource Study Design
This compound2.3 ± 0.510x > 5-HT1ARadioligand binding (HEK293 cells)
5-MeO-DMT6.8 ± 1.25x > 5-HT2CIn vitro functional assay (rat cortex)
DMT120 ± 15Low selectivityCompetitive binding (CHO cells)

Q. Methodological Considerations :

  • Assay Variability : Normalize data using reference ligands (e.g., ketanserin for 5-HT2A) to control for inter-lab variability .
  • Receptor Expression Systems : HEK293 vs. native tissue models may yield divergent Ki values due to receptor density and coupling efficiency differences.
  • Statistical Harmonization : Apply meta-analytic tools (e.g., random-effects models) to reconcile discrepancies in reported affinities .

Q. What experimental models are most suitable for studying the long-term neuropharmacological effects of this compound?

  • In Vivo Models :
    • Rodent Behavioral Assays : Open-field tests (locomotor activity), elevated plus maze (anxiety), and prepulse inhibition (sensorimotor gating) to assess chronic effects.
    • Microdialysis : Monitor extracellular serotonin/dopamine levels in the prefrontal cortex post-administration.
  • In Vitro Models :
    • Primary Neuronal Cultures : Assess neurotoxicity via lactate dehydrogenase (LDH) release and caspase-3 activation.
    • Gene Expression Profiling : RNA-seq to identify long-term changes in 5-HT receptor isoforms or neuroplasticity markers (e.g., BDNF) .
  • Ethical and Regulatory Compliance : Adhere to ARRIVE guidelines for animal studies and obtain approvals for controlled substance protocols .

Q. How can researchers address contradictions in reported psychopharmacological effects of this compound across studies?

  • Systematic Review Framework :
    • PEO Framework : Define Population (e.g., animal/human models), Exposure (dose, route), Outcomes (behavioral, molecular).
    • Risk of Bias Assessment : Use tools like SYRCLE for animal studies to evaluate blinding, randomization, and sample size adequacy .
    • Dose-Response Meta-Analysis : Stratify data by dosage (e.g., 1–10 mg/kg vs. >10 mg/kg) to resolve variability in reported effects (e.g., anxiolytic vs. anxiogenic outcomes) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
  • Multivariate Analysis : Principal component analysis (PCA) to disentangle correlated variables (e.g., receptor occupancy vs. behavioral scores).
  • Power Analysis : Ensure sample sizes ≥8/group (α=0.05, β=0.2) to detect moderate effect sizes (Cohen’s d >0.8) .

Q. How should researchers design studies to investigate the metabolic pathways of this compound?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and CYP enzyme inhibitors (e.g., quinidine for CYP2D6) to identify major isoforms involved.
  • Metabolite Profiling : Use LC-QTOF-MS to detect phase I (e.g., O-demethylation) and phase II (glucuronidation) metabolites.
  • Cross-Species Comparison : Compare metabolic stability in HLMs vs. rodent microsomes to predict in vivo clearance .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod (Reference)
Molecular FormulaC15_{15}H20_{20}N2_2OElemental Analysis
Melting Point397°CDifferential Scanning Calorimetry
logP (Partition Coeff.)2.1Shake-flask method

Q. Table 2. Recommended Research Frameworks

FrameworkApplication to this compound Research
PICOTPopulation: Rodent models; Intervention: this compound dose; Comparison: Saline control; Outcome: Locomotor activity; Time: Acute vs. chronic
PEOPopulation: Human neurons; Exposure: 10 µM this compound; Outcome: Neurotransmitter release

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.